molecular formula C23H26FN5O3S B2412289 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone CAS No. 1021250-42-9

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B2412289
CAS No.: 1021250-42-9
M. Wt: 471.55
InChI Key: UYXXAFKVGCDAGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H26FN5O3S and its molecular weight is 471.55. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting membrane potential and controlling the cellular excitability in various cells, including neurons and cardiac myocytes.

Mode of Action

This compound acts as an activator of the GIRK channels . It binds to these channels and induces a conformational change, which allows potassium ions to flow into the cell. This inward flow of potassium ions hyperpolarizes the cell membrane, reducing the cell’s excitability.

Pharmacokinetics

Similar compounds have been shown to displaynanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds . This suggests that this compound may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy.

Properties

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN5O3S/c1-15-21-19(23(30)28-10-8-27(2)9-11-28)13-20(16-3-5-17(24)6-4-16)25-22(21)29(26-15)18-7-12-33(31,32)14-18/h3-6,13,18H,7-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXAFKVGCDAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C)C5CCS(=O)(=O)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.